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Compound of Interest

Cyclopropanecarboxamide, 2-

Compound Name:
fluoro-, (1R,2R)-rel-

Cat. No.: B12327473

Get Quote

Executive Summary: The Fluorine-Cyclopropane
Synergism

2-Fluorocyclopropanecarboxamide (2-FCCA) is not merely a synthetic intermediate; it is a
privileged pharmacophore in modern drug design.[1][2][3] Its value lies in its ability to solve two
competing problems in medicinal chemistry: conformational flexibility and metabolic instability.

[1]

By incorporating a fluorine atom onto a cyclopropane ring, this scaffold introduces a "dipole-
vector" that directs binding orientation while simultaneously blocking metabolic hotspots (C-H
oxidation).[1][2] It serves as a critical bioisostere for prolinamide or ethyl groups, widely utilized
in the development of Janus Kinase (JAK) inhibitors, LSD1 epigenetic modulators, and
fluoroquinolone antibiotics.[1]

Core Physicochemical Profile
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Property Characteristic Impact on Drug Design

Fluorine Gauche Effect
dictates preferred
Stereochemistry cis (1S, 2S) / trans (1R, 2S) conformation, locking the
amide vector for precise
receptor docking.[1][2][3]

The C-F bond (116 kcal/mol)
prevents Cytochrome P450-

Metabolic Stability High ) )
mediated hydroxylation at the

cyclopropyl ring.[1][2][3]

Lowers the pKa of the amide
nitrogen, potentially
-Inductive Withdrawal strengthening hydrogen bond

donor capability.[1][2]

Electronic Effect

Improves membrane

Moderate ( permeability compared to non-
Lipophilicity fluorinated cyclopropanes
) without excessive
hydrophobicity.[1][2]

Chemical Biology & Mechanism of Action[1][2][3]
The "Fluorine Scan" and Conformation

The biological potency of 2-FCCA derivatives stems from the gauche effect.[1][2][3] Unlike a
flexible alkyl chain, the fluorine atom on the cyclopropane ring prefers a specific orientation
relative to the carboxamide group to minimize dipole-dipole repulsion and maximize orbital
overlap (

).[11[2]

o Biological Consequence: When used as a linker in kinase inhibitors (e.g., JAK1/JAK2), the
cyclopropane ring acts as a rigid spacer.[1] The fluorine atom ensures the amide carbonyl is
positioned to accept a hydrogen bond from the kinase hinge region, while the amide nitrogen
donates a hydrogen bond to a conserved residue (e.g., Glu or Asp).[1]
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Pathway: From Amide to Amine (The LSD1 Connection)

While the amide itself has inhibitory potential (e.g., in serine proteases), its most profound
biological potential is as the direct precursor to 2-fluorocyclopropylamine, a suicide inhibitor of
Lysine Specific Demethylase 1 (LSD1/KDM1A).[1]

e Mechanism: The amide is converted (via Hofmann rearrangement) to the amine.[1][2] The
amine undergoes single-electron transfer (SET) within the LSD1 active site, forming a radical
intermediate that covalently modifies the FAD cofactor, irreversibly shutting down the
enzyme.[1][2] This pathway is critical in oncology (AML treatment).[1][2]

Visualization: Pharmacophore & Signaling Interaction

The following diagram illustrates the dual role of 2-FCCA: as a direct binding motif in Kinases
and as a precursor warhead for Epigenetic targets.[1][2][3]
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Click to download full resolution via product page

Caption: Dual mechanistic pathways: Direct non-covalent kinase binding (top) vs. conversion to
covalent epigenetic modulators (bottom).[1][2][3]

Experimental Protocols
Synthesis & Access (The Hofmann Route)

To access the biologically active amine form or utilize the amide in fragment-based screening,
the following high-integrity workflow is recommended.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://cymitquimica.com/cas/1535212-07-7/
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://www.scribd.com/document/361185586/Analytical-Reagents-80001-116000
https://www.benchchem.com/product/b12327473/docs?utm_src=pdf-body-img#technical-guide-biological-potential-of-2-fluorocyclopropanecarboxamide-1-2-3
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://www.scribd.com/document/361185586/Analytical-Reagents-80001-116000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12327473?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reagents:

(1R, 2S)-2-fluorocyclopropanecarboxylic acid (Starting material)[1][2][3][4]

Thionyl chloride (

2]

Aqueous Ammonia (

L]

Bis(trifluoroacetoxy)iodobenzene (PIFA) (for rearrangement)[1][2]
Protocol:
o Acid Activation: Dissolve 1.0 eq of the carboxylic acid in dry DCM. Add 1.2 eq

and catalytic DMF. Reflux for 2 hours. Evaporate to dryness to obtain the acid chloride.

o Amide Formation: Dissolve residue in dry THF. Cool to 0°C. Add 3.0 eq of

dropwise.[2] Stir for 1 hour. Extract with EtOAc.[2] Recrystallize to yield 2-
fluorocyclopropanecarboxamide.

» Rearrangement (Optional for LSD1 studies): Treat the amide with PIFA in acetonitrile/water
to generate the amine hydrochloride salt.

In Vitro Metabolic Stability Assay (Microsomal)

Since the primary advantage of this scaffold is metabolic resistance, this assay is the standard
for validation.[1]

Objective: Determine intrinsic clearance (

) compared to non-fluorinated analog.

Materials:

e Human Liver Microsomes (HLM) (0.5 mg/mL protein)[1][2]
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o NADPH Regenerating System[1][2][3]

e Test Compound: 2-FCCA derivative (1 uM)
o LC-MS/MS for quantification[1][2][3]
Workflow:

e Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5

mins.
« Initiation: Add NADPH to start the reaction.
e Sampling: Aliquot 50 pL att =0, 5, 15, 30, 60 min into ice-cold acetonitrile (to quench).
e Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
» Calculation: Plot

vs. time. The slope
gives

[11[2]

o Success Criterion:

min indicates excellent metabolic stability conferred by the fluorine.[1][2]

Therapeutic Applications & Case Studies
Kinase Inhibition (JAK/c-Abl)

In the development of JAK inhibitors (e.g., for rheumatoid arthritis), the 2-fluorocyclopropyl
group replaces the ethyl group of the pyrrolopyrimidine scaffold.[1][2]

e Impact: The amide acts as a hydrogen bond donor/acceptor pair. The fluorine atom reduces
the electron density of the cyclopropane ring, reducing oxidative metabolism at the methine
carbons, a common failure point in early JAK inhibitors.[1]
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Neurodegenerative Disorders (LRRK2)

Patents (e.g., US 11,098,044) highlight the use of N-(imidazo[1,2-a]pyridin-2-yl)-2-
fluorocyclopropanecarboxamide derivatives.[1][2][3][5]

e Role: The scaffold provides a rigid "cap" that fits into the ribose pocket of the LRRK2 kinase
domain, improving selectivity over other kinases.

Antibacterial Agents

The scaffold is a precursor to C-7 substituted fluoroquinolones.[1][2][3]

» Role: The 2-fluorocyclopropyl amine moiety (derived from the amide) increases activity
against Gram-positive bacteria (e.g., S. pneumoniae) by altering the drug's penetration
profile and DNA gyrase binding affinity.[1][2]

Future Perspectives: The "Warhead" Evolution

The future of 2-fluorocyclopropanecarboxamide lies in Fragment-Based Drug Discovery
(FBDD).[1][2][3]

» Covalent Fragments: Functionalizing the amide nitrogen with electrophiles (e.g.,
acrylamides) to create "double-warhead" inhibitors that bind non-covalently via the
cyclopropane and covalently via the side chain.[1][2]

o PET Imaging: Replacing
with

allows this scaffold to serve as a radiotracer for visualizing kinase distribution in the brain,
leveraging its high blood-brain barrier (BBB) permeability.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS 1535212-07-7: Cyclopropanecarboxamide, N-[[[(1R,2R)-2-... [cymitquimica.com]
e 2. Acadesine (AICAR) | CAS#:2627-69-2 | Chemsrc [chemsrc.com]

e 3. scribd.com [scribd.com]

¢ 4. buyersguidechem.com [buyersguidechem.com]

e 5.US11098044B2 - Imidazopyridinyl compounds and use thereof for treatment of
neurodegenerative disorders - Google Patents [patents.google.com]

e 6. US20150203455A1 - Novel compounds and pharmaceutical compositions thereof for the
treatment of inflammatory disorders - Google Patents [patents.google.com]

¢ 7. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential
Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nim.nih.gov]

e 8. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as
dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies
[frontiersin.org]

¢ 9. cis-Ethyl 2-fluorocyclopropanecarboxylate | 84388-71-6 | Benchchem [benchchem.com]

¢ To cite this document: BenchChem. [Technical Guide: Biological Potential of 2-
Fluorocyclopropanecarboxamide[1][2][3]]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://patents.google.com/patent/US20150203455A1/en
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS20150203455A1%2Fen
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F25029522%2F
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://www.scribd.com/document/361185586/Analytical-Reagents-80001-116000
https://www.benchchem.com/product/b1311674
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://www.scribd.com/document/361185586/Analytical-Reagents-80001-116000
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F32819422%2F
https://www.benchchem.com/product/b12327473?utm_src=pdf-custom-synthesis#bc-rfq
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://www.scribd.com/document/361185586/Analytical-Reagents-80001-116000
https://www.buyersguidechem.com/product/(1R,2S)-2-Fluorocyclopropanecarboxylic_acid
https://patents.google.com/patent/US11098044B2/en
https://patents.google.com/patent/US11098044B2/en
https://patents.google.com/patent/US20150203455A1/en
https://patents.google.com/patent/US20150203455A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC11504387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11504387/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2023.1206380/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2023.1206380/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2023.1206380/full
https://www.benchchem.com/product/b1311674
https://www.benchchem.com/product/b12327473/docs#technical-guide-biological-potential-of-2-fluorocyclopropanecarboxamide-1-2-3
https://www.benchchem.com/product/b12327473/docs#technical-guide-biological-potential-of-2-fluorocyclopropanecarboxamide-1-2-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12327473?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b12327473/docs#technical-guide-biological-potential-
of-2-fluorocyclopropanecarboxamide-1-2-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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